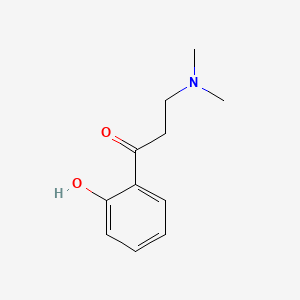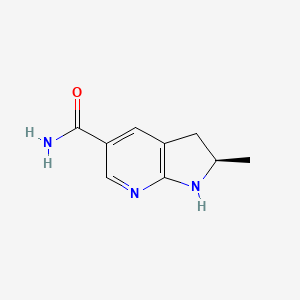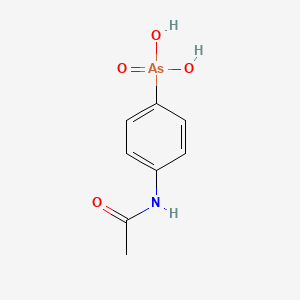![molecular formula C22H20 B14753787 Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene CAS No. 266-71-7](/img/structure/B14753787.png)
Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[1640]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where linear precursors are transformed into the bicyclic structure under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, which allow for the efficient and consistent production of the compound. These methods are designed to optimize yield and purity while minimizing the production of unwanted by-products.
化学反应分析
Types of Reactions
Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
科学研究应用
Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
相似化合物的比较
Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene can be compared with other similar compounds, such as:
Docosa-1,3,5,7,9,11,13,15,17,19,21-undecayne: Another polycyclic compound with a similar structure but different chemical properties.
1,21-Docosadiene: A related compound with a simpler structure and different reactivity.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and physical properties that are not found in its analogs .
属性
CAS 编号 |
266-71-7 |
|---|---|
分子式 |
C22H20 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C22H20/c1-2-4-6-8-10-12-14-18-22-20-16-15-19-21(22)17-13-11-9-7-5-3-1/h1-20H |
InChI 键 |
AXTHLVDCSAHGQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=CC=CC=CC=C2C=CC=CC2=CC=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


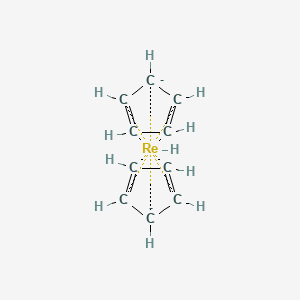
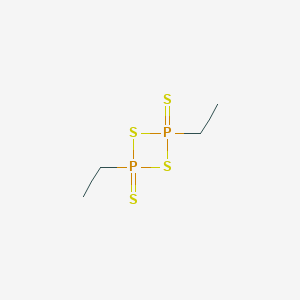
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
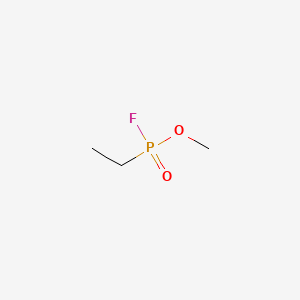
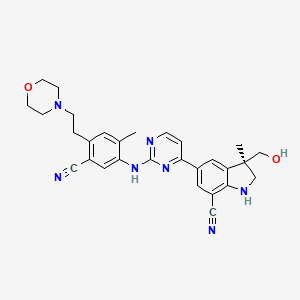
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
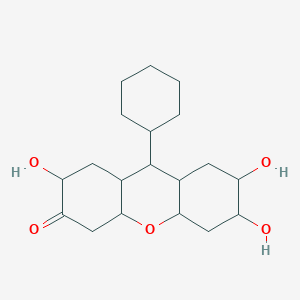

![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)
